molecular formula C11H10ClNO2 B105198 Chlorbufam CAS No. 1967-16-4

Chlorbufam

Cat. No. B105198
CAS RN: 1967-16-4
M. Wt: 223.65 g/mol
InChI Key: ULBXWWGWDPVHAO-UHFFFAOYSA-N
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Description

Chlorbufam is a carbamate herbicide that has been studied for its degradation kinetics in various environments, including aqueous solutions, humic acid mixtures, argilo-humic complexes, and different types of soil . The degradation process and the adsorption characteristics of chlorbufam are influenced by soil factors, with adsorption onto organic matter providing a protective effect against chemical degradation. This adsorption also reduces the bioavailability of chlorbufam, which is an important consideration in its environmental impact and efficacy as a herbicide .

Synthesis Analysis

While the provided papers do not directly describe the synthesis of chlorbufam, they do offer insights into the synthesis of related compounds. For instance, the total synthesis of chlorofusin, a complex molecule with a chromophore similar to chlorbufam, has been reported . This synthesis involves the condensation of azaphilone chromophore precursors with protected amino acids, followed by oxidation and spirocyclization to yield various diastereomers . Although this process is specific to chlorofusin, it may offer parallels to the synthetic routes that could be employed for chlorbufam, given the structural similarities between carbamate herbicides and other complex organic molecules.

Molecular Structure Analysis

The molecular structure of chlorbufam is not directly discussed in the provided papers. However, the structure of chlorambucil, a chemotherapy drug, has been extensively analyzed, including its monomer and dimer forms . The study of chlorambucil's structure involved vibrational spectroscopy, electron density topological analyses, and automated docking analysis to understand its interactions with biological targets . These methods could potentially be applied to chlorbufam to gain a deeper understanding of its molecular structure and interactions.

Chemical Reactions Analysis

The degradation reactions of chlorbufam have been studied in the context of environmental factors . The research indicates that chlorbufam's chemical stability is influenced by its interaction with soil components, with adsorption onto organic matter inhibiting its degradation . This suggests that chlorbufam's chemical reactions in the environment are complex and highly dependent on the surrounding matrix.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorbufam are inferred from its behavior in different environmental conditions . The adsorption and degradation kinetics of chlorbufam indicate that it has a propensity to bind to organic matter, which affects its persistence and mobility in soil . The protective effect of adsorption on the chemical degradation of chlorbufam suggests that it has a certain degree of stability when associated with organic substrates .

Scientific Research Applications

  • Environmental Behavior and Degradation : Chlorbufam has been studied for its environmental behavior, particularly its degradation in soil. It's characterized as moderately persistent in soil systems, with a typical degradation half-life of around 56 days in aerobic soil conditions. This information is crucial for understanding its long-term environmental impact, particularly in agricultural settings (University of Hertfordshire, sitem.herts.ac.uk).

  • Phototransformation Studies : Research has been conducted on the phototransformation of chlorbufam in aqueous solutions. These studies are significant in understanding how chlorbufam and similar herbicides break down under the influence of light, which is vital for assessing their environmental impact and behavior in water bodies (Semantic Scholar, semanticscholar.org).

  • Analytical Chemistry Applications : Chlorbufam has also been a subject in the field of analytical chemistry, particularly in the development of methods for detecting and quantifying its presence in environmental samples. This includes advancements in liquid chromatography and mass spectrometry techniques, which are essential for monitoring its presence and concentration in various environmental matrices (NIST Chemistry WebBook, webbook.nist.gov).

  • Leaching Potential and Mobility in Soil : The substance has been evaluated for its leaching potential and mobility in soil. With a Groundwater Ubiquity Score (GUS) index of 3.13, chlorbufam is categorized as having high leachability, indicating a significant potential for groundwater contamination. This is particularly important for assessing risks associated with its use in agricultural practices and its potential environmental impact (University of Hertfordshire, sitem.herts.ac.uk).

Safety And Hazards

Chlorbufam has a low mammalian oral toxicity and is a recognized irritant . It is considered obsolete but may still be available in some countries . A safety data sheet indicates that Chlorbufam is highly flammable and toxic if inhaled . It can cause damage to organs .

properties

IUPAC Name

but-3-yn-2-yl N-(3-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-3-8(2)15-11(14)13-10-6-4-5-9(12)7-10/h1,4-8H,2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBXWWGWDPVHAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)OC(=O)NC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6041769
Record name Chlorbufam
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Molecular Weight

223.65 g/mol
Source PubChem
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Physical Description

Colorless solid; [HSDB]
Record name Chlorbufam
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Solubility

Solubility at 20 °C - methanol (286 g/Kg); acetone (280 g/Kg); ethanol (95 g/Kg), In water, 540 mg/L at 20 °C
Record name CHLORBUFAM
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Density

Density 1.22 /Technical grade/
Record name CHLORBUFAM
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Vapor Pressure

0.0000158 [mmHg], 2.1 m Pa /1.58X10-5 mm Hg/ at 20 °C
Record name Chlorbufam
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Record name CHLORBUFAM
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Product Name

Chlorbufam

Color/Form

Colorless crystals

CAS RN

1967-16-4
Record name Chlorbufam
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Record name Chlorbufam [BSI:ISO]
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Record name Chlorbufam
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Record name Chlorbufam
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Record name CHLORBUFAM
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Record name CHLORBUFAM
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

45-46 °C
Record name CHLORBUFAM
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1739
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
C Tixier, L Meunier, F Bonnemoy, P Boule - International Journal of …, 2000 - hindawi.com
… [1] (in the present work the solubility of chlorbufam was evaluated at about 150 mg · L−1). They … To our knowledge no photochemical study has been carried out on chlorbufam. However …
Number of citations: 37 www.hindawi.com
T Khafif, CM Coste, J Bastide - … and health. Part. B, Pesticides, Food …, 1982 - europepmc.org
Kinetics of degradation of chlorbufam is determined in aqueous solution, in aqueous solution with humic acids, argilo-humic complexes, soil and sterile soil. The adsorption is also …
Number of citations: 7 europepmc.org
JL Marty, J Bastide - Pesticide science, 1988 - Wiley Online Library
… Chlorbufam and barban are two common herbicides used for the control of weeds. A … identified as Pseudomonas caligenes was able to hydrolyse chlorbufam with the production of 3‐…
Number of citations: 3 onlinelibrary.wiley.com
J Sabadie, J Bastide, CM Coste - Weed Research, 1985 - hero.epa.gov
Surface catalysed dégradation of carbamate herbicides on bentonites II. Chlorbufam The chemical degradation of chlorbufam on various monoionic bentonites (Cu2+, Ag+) was …
Number of citations: 2 hero.epa.gov
JC Cassidy - Weed Control in Vegetable Production, 1988 - books.google.com
… paraquat (pre-emergence) followed by chlorbufam plus chloridazon (early post-emergence) … This treatment is followed by an application of chlorbufam/chloridazon at the one leaf stage …
Number of citations: 0 books.google.com
HM Lawson, JS Wiseman - Brit Weed Contr Conf Proc, 1972
Number of citations: 3
P Leroux, M Gredt - Comptes rendus hebdomadaires des seances. Serie D …, 1979
Number of citations: 1
W Bond, MJ Leatherland - BRIGHTON …, 1993 - BRIT CROP PROTECTION …
Number of citations: 0
J Bastide, C Caste, T Khafif - Travaux de la Societe de Pharmacie de Montpellier, 1979
Number of citations: 0
Y Mesplie, M Bergon, JP Calmon - Travaux de la Societe de Pharmacie de …, 1979
Number of citations: 0

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